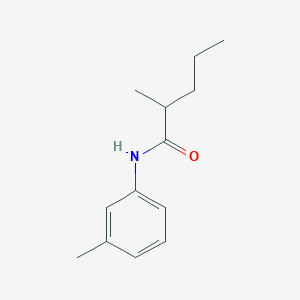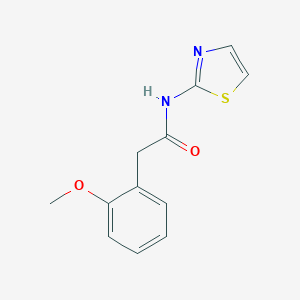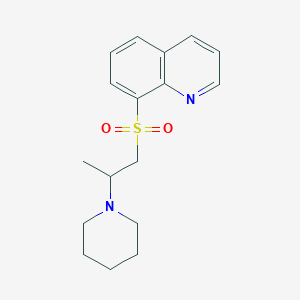![molecular formula C14H15NO2S B270420 2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine](/img/structure/B270420.png)
2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine, also known as TMA-2, is a psychedelic drug that belongs to the amphetamine class of compounds. It was first synthesized by Alexander Shulgin in 1981 and has been used in scientific research to study the effects of psychedelic compounds on the human brain.
Mécanisme D'action
The exact mechanism of action of 2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine is not fully understood, but it is believed to act as a serotonin receptor agonist, specifically at the 5-HT2A receptor.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of the neurotransmitter serotonin in the brain, which is believed to be responsible for its psychedelic effects. It has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation and increased body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine in lab experiments is that it has a relatively long half-life, which allows for longer experiments to be conducted. However, one limitation is that it is a controlled substance and requires special permits to be obtained for research purposes.
Orientations Futures
There are many potential future directions for research on 2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine and other psychedelic compounds. One area of interest is the use of these compounds in the treatment of mental health disorders such as depression and anxiety. Another area of interest is the study of the long-term effects of psychedelic use on the brain and behavior. Additionally, there is potential for the development of new compounds based on the structure of this compound that may have improved therapeutic properties.
Méthodes De Synthèse
The synthesis of 2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine involves the reaction of 2,4-dimethoxybenzaldehyde with thiourea to form 2,4-dimethoxyphenylthiourea. This compound is then reacted with 2-bromo-4,5-dimethoxybenzene in the presence of a palladium catalyst to form this compound.
Applications De Recherche Scientifique
2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine has been used in scientific research to study the effects of psychedelic compounds on the human brain. It has been shown to have similar effects to other psychedelic compounds such as LSD and psilocybin, including altered perception, mood, and cognition.
Propriétés
Formule moléculaire |
C14H15NO2S |
|---|---|
Poids moléculaire |
261.34 g/mol |
Nom IUPAC |
2-(3,4-dimethoxyphenyl)sulfanylaniline |
InChI |
InChI=1S/C14H15NO2S/c1-16-12-8-7-10(9-13(12)17-2)18-14-6-4-3-5-11(14)15/h3-9H,15H2,1-2H3 |
Clé InChI |
PLABFTQPROWRQS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)SC2=CC=CC=C2N)OC |
SMILES canonique |
COC1=C(C=C(C=C1)SC2=CC=CC=C2N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-cyclohexyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone](/img/structure/B270337.png)


![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B270342.png)
![1-Propyl-4-ethoxy[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B270345.png)


![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B270354.png)
![N-[4-(dimethylamino)phenyl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B270355.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B270358.png)



![Methyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B270369.png)